3'-Trifluoromethylformanilide
Overview
Description
3'-Trifluoromethylformanilide is a compound that is part of a broader class of trifluoromethylated organic molecules. These molecules are of significant interest in the fields of pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl (CF3) group. The CF3 group is known for its ability to attract electron density, enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .
Synthesis Analysis
The synthesis of trifluoromethylated compounds, such as 3'-Trifluoromethylformanilide, can be achieved through various methods. One approach involves the palladium-catalyzed trifluoromethylation of aryl chlorides, which allows for the addition of CF3 groups to a wide range of substrates under mild conditions . Another method utilizes fluoroform-derived CuCF3, which exhibits high reactivity towards aryl and heteroaryl halides, enabling the trifluoromethylation of these substrates to produce benzotrifluorides . Additionally, the use of (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source in oxidative trifluoromethylation reactions has been explored to construct carbon-CF3 bonds .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is influenced by the presence of the CF3 group. In trifluoromethylated benzanilides, for example, the CF3 group affects the molecular conformation and crystal packing characteristics, leading to variations in conformational flexibility . The presence of the CF3 group can also induce rotational disorder in some crystalline solids . The study of trifluoromethyl fluoroformate and perfluorodimethyl carbonate has provided insights into the preferred synperiplanar orientation of the O-CF3 groups relative to the C=O double bond .
Chemical Reactions Analysis
Trifluoromethylated compounds participate in a variety of chemical reactions. For instance, the fluoroform-derived CuCF3 reagent has been used in domino cyclization/trifluoromethylation reactions to synthesize 3-(trifluoromethyl)indoles . The combined system of boron trifluoride and molecular sieves has been shown to promote carbonyl-ene reactions of alpha-methylstyrenes with paraformaldehyde . Furthermore, the special properties of tris(pentafluorophenyl)borane as a strong boron Lewis acid have been utilized in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are significantly influenced by the trifluoromethyl group. The role of intermolecular interactions involving organic fluorine has been highlighted in trifluoromethylated benzanilides, where weak intermolecular interactions such as C-H⋅⋅⋅F-C and C-F⋅⋅⋅π hydrogen bonds play a crucial role in the solid-state structure . The synthesis and characterization of trifluoromethyl fluoroformyl trioxicarbonate have revealed the thermal lability of the molecule and its decomposition pathways . Additionally, the synthesis and conformational properties of fluoroformyl trifluoroacetyl disulfide have been studied, demonstrating the influence of the CF3 group on the molecule's conformational equilibrium .
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include 3’-Trifluoromethylformanilide, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP and its derivatives involve chemical reactions under controlled conditions . The exact methods and procedures would depend on the specific derivative being synthesized and its intended application .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Fluorescent Probes
- Application : Small molecule fluorescent probes, which may include 3’-Trifluoromethylformanilide, are indispensable tools for a broad range of biological applications . These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
- Methods : The design and synthesis of these probes involve careful consideration of the fluorophore’s properties for high selectivity and sensitivity in detecting protein aggregation within complex biological environments .
- Results : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The probe has demonstrated diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
3. Antimicrobial Agents
- Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which may include 3’-Trifluoromethylformanilide, are being studied as potential antimicrobial agents .
- Methods : The synthesis of these compounds involves chemical reactions under controlled conditions . The exact methods and procedures would depend on the specific compound being synthesized and its intended application .
- Results : The results of these studies are not specified in the source .
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Chemical Structure and Properties : 3’-Trifluoromethylformanilide has the molecular formula C8H6F3NO and a molecular weight of 189.1345 . It’s also known by other names such as α,α,α-Trifluoro-m-formotoluidide and N-[3-(trifluoromethyl)phenyl]formamide .
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Fluorinated Metal–Organic Frameworks (F-MOFs) : While not specifically mentioning 3’-Trifluoromethylformanilide, there have been recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) . These materials have potential applications in gas storage, separation, and catalysis .
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Chemical Structure and Properties : 3’-Trifluoromethylformanilide has the molecular formula C8H6F3NO and a molecular weight of 189.1345 . It’s also known by other names such as α,α,α-Trifluoro-m-formotoluidide and N-[3-(trifluoromethyl)phenyl]formamide .
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Fluorinated Metal–Organic Frameworks (F-MOFs) : While not specifically mentioning 3’-Trifluoromethylformanilide, there have been recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) . These materials have potential applications in gas storage, separation, and catalysis .
properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPECHNDWLRNHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215918 | |
Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Trifluoromethylformanilide | |
CAS RN |
657-78-3 | |
Record name | N-[3-(Trifluoromethyl)phenyl]formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=657-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 657-78-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(trifluoromethyl)phenyl]formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(TRIFLUOROMETHYL)FORMANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X52F9KDT8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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